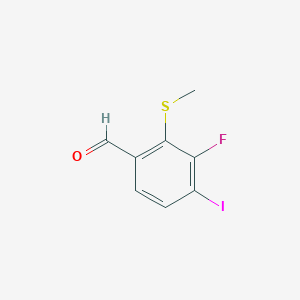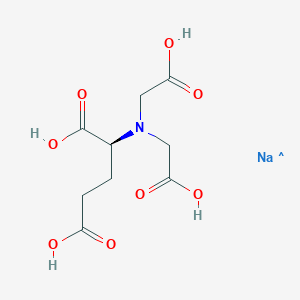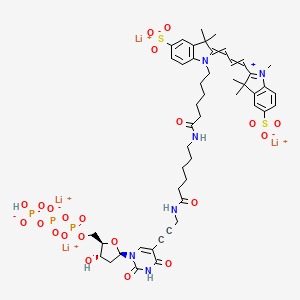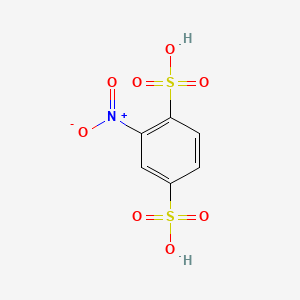
2-Nitrobenzene-1,4-disulfonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Nitrobenzene-1,4-disulfonic acid is an organic compound with the molecular formula C6H5NO8S2. It is characterized by the presence of a benzene ring substituted with a nitro group (-NO2) and two sulfonic acid groups (-SO3H) at the 1 and 4 positions. This compound is commonly used in various chemical processes and industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Nitrobenzene-1,4-disulfonic acid can be synthesized through the sulfonation of 2-nitrotoluene. The process involves the following steps:
Sulfonation: 2-nitrotoluene is treated with sulfuric acid to introduce sulfonic acid groups at the 1 and 4 positions.
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale sulfonation and oxidation processes. The reaction conditions are carefully controlled to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques helps in achieving efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
2-Nitrobenzene-1,4-disulfonic acid undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The nitro and sulfonic acid groups influence the reactivity of the benzene ring, directing electrophilic substitution to specific positions.
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation: The compound can undergo further oxidation to form different oxidation states of the nitro group.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include halogens (e.g., chlorine) and nitrating agents under acidic conditions.
Reduction: Hydrogen gas with a palladium or platinum catalyst is commonly used.
Oxidation: Sodium hypochlorite or other strong oxidizing agents are employed.
Major Products Formed
Electrophilic Aromatic Substitution: Products include halogenated or nitrated derivatives of this compound.
Reduction: The major product is 2-aminobenzene-1,4-disulfonic acid.
Oxidation: Various oxidized forms of the nitro group can be obtained.
Applications De Recherche Scientifique
2-Nitrobenzene-1,4-disulfonic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes and pigments.
Biology: The compound is utilized in biochemical assays and as a reagent in the study of enzyme activities.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds.
Industry: The compound is employed in the production of specialty chemicals and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism of action of 2-nitrobenzene-1,4-disulfonic acid involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the sulfonic acid groups enhance the compound’s solubility and reactivity. These interactions facilitate various chemical transformations and biological activities.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Nitrobenzene-1,3-disulfonic acid
- 2-Nitrobenzene-1,2-disulfonic acid
- 4-Nitrotoluene-2-sulfonic acid
Uniqueness
2-Nitrobenzene-1,4-disulfonic acid is unique due to the specific positioning of its functional groups, which imparts distinct chemical properties and reactivity. The presence of both nitro and sulfonic acid groups at the 1 and 4 positions makes it particularly useful in electrophilic aromatic substitution reactions and as an intermediate in the synthesis of complex organic molecules.
Propriétés
Numéro CAS |
119-00-6 |
|---|---|
Formule moléculaire |
C6H5NO8S2 |
Poids moléculaire |
283.2 g/mol |
Nom IUPAC |
2-nitrobenzene-1,4-disulfonic acid |
InChI |
InChI=1S/C6H5NO8S2/c8-7(9)5-3-4(16(10,11)12)1-2-6(5)17(13,14)15/h1-3H,(H,10,11,12)(H,13,14,15) |
Clé InChI |
HXSUIALMWGBDEZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1S(=O)(=O)O)[N+](=O)[O-])S(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


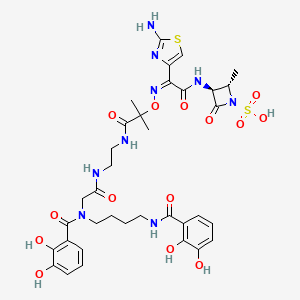
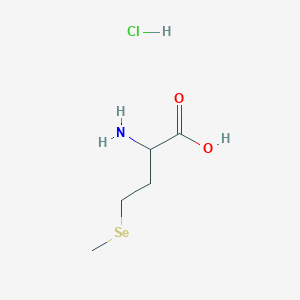
![D-myo-Inositol, 1-[(2R)-2,3-bis[(1-oxohexyl)oxy]propyl hydrogen phosphate] 3,4,5-tris(dihydrogen phosphate), tetraammonium salt](/img/structure/B14755316.png)
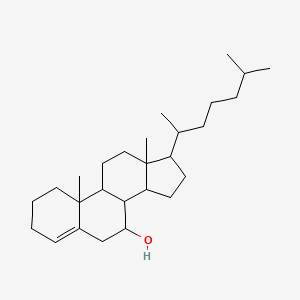
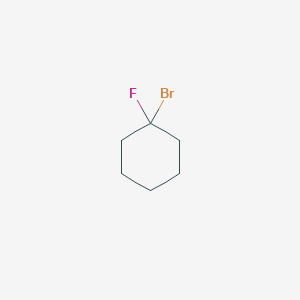
![N-(6-Aminohexyl)-3',6'-dihydroxy-3-oxo-3H-spiro[isobenzofuran-1,9'-xanthene]-6-carboxamide](/img/structure/B14755329.png)
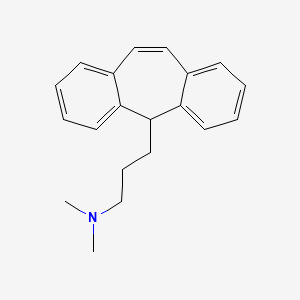

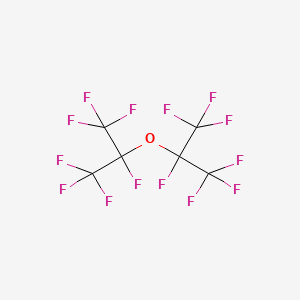
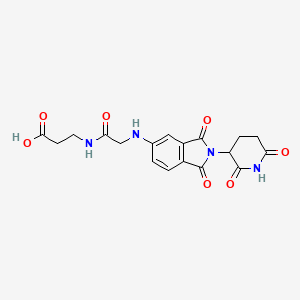
![(+)-N-[7-cyano-1,1-dioxido-6-(trifluoromethyl)-2,3-dihydro-1-benzothiophen-3-yl]-N-[2-(dimethylamino)ethyl]-3-(4-fluoro-3-methylphenyl)-5-methoxyimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B14755357.png)
